molecular formula C17H19ClF3NO B565243 (R)-Fluoxetine-d5 Hydrochloride CAS No. 1217764-54-9

(R)-Fluoxetine-d5 Hydrochloride

Cat. No. B565243
Key on ui cas rn: 1217764-54-9
M. Wt: 350.821
InChI Key: GIYXAJPCNFJEHY-WUFKBSLMSA-N
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Patent
US05225585

Procedure details

A mixture of dimethylacetamide (70 ml), toluene (20 ml), 4-chlorobenzotrifluoride (15 ml) and 3-methylamino-1-phenyl-1-propanol (15.6 ml) was heated to 115° C. A suspension of sodium hydride (6.2 g) in toluene (20 ml) was added gradually. The mixture was kept at 115° C. for 1 hour and cooled. Water (160 ml) and toluene (160 ml) were added. The phases were separated. The dried toluene phase was treated, with cooling, with gaseous hydrogen chloride. Fluoxetine hydrochloride (27.6 g) was precipitated. It was filtered and dried.
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
15.6 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
160 mL
Type
solvent
Reaction Step Three
Name
Quantity
160 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(N(C)C)=O.[Cl:7][C:8]1[CH:13]=[CH:12][C:11]([C:14]([F:17])([F:16])[F:15])=[CH:10][CH:9]=1.[CH3:18][NH:19][CH2:20][CH2:21][CH:22]([C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)[OH:23].[H-].[Na+]>C1(C)C=CC=CC=1.O>[CH3:18][NH:19][CH2:20][CH2:21][CH:22]([O:23][C:8]1[CH:13]=[CH:12][C:11]([C:14]([F:17])([F:16])[F:15])=[CH:10][CH:9]=1)[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1.[ClH:7] |f:3.4,7.8|

Inputs

Step One
Name
Quantity
70 mL
Type
reactant
Smiles
CC(=O)N(C)C
Name
Quantity
15 mL
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(F)(F)F
Name
Quantity
15.6 mL
Type
reactant
Smiles
CNCCC(O)C1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
6.2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
160 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
160 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added gradually
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The phases were separated
ADDITION
Type
ADDITION
Details
The dried toluene phase was treated
TEMPERATURE
Type
TEMPERATURE
Details
with cooling, with gaseous hydrogen chloride
CUSTOM
Type
CUSTOM
Details
Fluoxetine hydrochloride (27.6 g) was precipitated
FILTRATION
Type
FILTRATION
Details
It was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CNCCC(C=1C=CC=CC1)OC=2C=CC(=CC2)C(F)(F)F.Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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